4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Overview
Description
4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a synthetic organic compound with potential applications in various fields, including medicine and chemistry. It features a complex structure composed of pyrazolopyridine and benzoic acid moieties, which suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid involves multiple steps:
Formation of Pyrazolopyridine: : Starting with appropriate pyridine and hydrazine derivatives.
Introduction of Difluoromethyl and Dimethoxyphenyl Groups: : Achieved through electrophilic aromatic substitution.
Attachment of Benzoic Acid Moiety: : Utilizing coupling reactions facilitated by strong bases or catalysts like palladium.
Industrial Production Methods:
While detailed industrial methods are proprietary, large-scale production likely involves:
Optimized Catalytic Conditions: : To ensure high yield and purity.
Advanced Purification Techniques: : Such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Formation of carboxylic acids or ketones from alcohols or alkenes.
Reduction: : Conversion of nitro groups to amines or reduction of carbonyl compounds.
Substitution: : Halogenation, nitration, and other electrophilic substitutions.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: : Carboxylic acids, ketones.
Reduction: : Amines.
Substitution: : Halogenated or nitrated derivatives.
Scientific Research Applications
4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid has been explored in:
Chemistry: : As a precursor for complex molecule synthesis.
Biology: : Studying enzyme interactions and binding affinities.
Medicine: : Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: : Development of novel materials with specific properties.
Mechanism of Action
The compound's mechanism involves interaction with molecular targets such as:
Enzymes: : Inhibiting or activating enzyme activity.
Receptors: : Binding to specific receptors to modulate physiological responses.
Pathways: : Altering signaling pathways at the cellular level.
Comparison with Similar Compounds
4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is unique due to its dual functional groups, which are not commonly found in one molecule. Similar compounds include:
1H-Pyrazolo[3,4-b]pyridine derivatives: : Known for their biological activities.
Benzoic Acid derivatives: : Widely used in pharmaceuticals and materials science.
Hopefully, this breakdown gives you a solid understanding of the compound! What do you think—let’s delve deeper into any specific part?
Properties
IUPAC Name |
4-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O4/c1-12-20-16(21(24)25)11-17(14-6-9-18(31-2)19(10-14)32-3)26-22(20)28(27-12)15-7-4-13(5-8-15)23(29)30/h4-11,21H,1-3H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJOSFNALXYJEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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